molecular formula C20H29FN2O3 B043967 Fallypride CAS No. 166173-78-0

Fallypride

Numéro de catalogue: B043967
Numéro CAS: 166173-78-0
Poids moléculaire: 364.5 g/mol
Clé InChI: OABRYNHZQBZDMG-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fallypride is a high-affinity dopamine D2/D3 receptor antagonist primarily used in medical research. It is often utilized in the form of a radiotracer for positron emission tomography (PET) imaging studies. This compound is particularly valuable for studying dopamine receptor density and occupancy in various neuropsychiatric disorders.

Applications De Recherche Scientifique

Fallypride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Fallypride is a high-affinity antagonist of dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a fundamental role in controlling the reward and pleasure centers of the brain. The D2 and D3 receptors are also involved in regulating mood, motivation, and the experience of pleasure .

Mode of Action

This compound binds to the D2 and D3 receptors, acting as an antagonist . This means it blocks these receptors and prevents dopamine from binding to them. By doing so, this compound inhibits the overactivity of the dopaminergic system, which is often associated with certain neurological and psychiatric disorders .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 receptors, this compound disrupts the normal signaling of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement among other functions .

Pharmacokinetics

It is known that this compound is used in its radiolabeled form ([18f] this compound) as a positron emission tomography (pet) tracer in human studies . This suggests that it has suitable pharmacokinetic properties for in vivo imaging, including sufficient bioavailability and an appropriate rate of metabolism and clearance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling. By blocking the D2 and D3 receptors, this compound can reduce the overactivity of the dopaminergic system. This has been observed in studies using PET imaging to characterize D2/D3 receptor density in the striatum of a Huntington’s disease mouse model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the D2 and D3 receptors could potentially affect the binding of this compound to these receptors . Additionally, factors such as the individual’s genetic makeup, overall health status, and the specific characteristics of the disease or condition being treated can also impact the action and efficacy of this compound .

Safety and Hazards

Fallypride is a research compound . The safety data sheet for this compound suggests that it is not classified as hazardous according to the UK REACH Regulation .

Orientations Futures

While specific future directions for Fallypride are not mentioned in the search results, its use in medical research, particularly as a PET radiotracer in human studies, suggests potential for further exploration in this area .

Analyse Biochimique

Biochemical Properties

Fallypride is a selective dopamine D2/D3 receptor antagonist . It has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . The high signal-to-noise ratio of this compound has been attributed to its high affinity for D2 receptors .

Cellular Effects

Dopamine receptors, including those that this compound binds to, are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) . PET imaging of dopamine D2 receptors (D2R) in HD patients has demonstrated a 40% decrease in D2R binding in the striatum , suggesting that this compound could be a reliable quantitative target to monitor disease progression.

Molecular Mechanism

This compound acts as a D2/D3 receptor antagonist . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This can be useful in conditions where there is an overactivity of dopamine, such as in certain neuropsychiatric disorders .

Temporal Effects in Laboratory Settings

In a study involving a Huntington’s disease mouse model, this compound was observed to yield high molar activity and good reproducibility . Over time, a significant decrease in D2/D3 receptor densities in the striatum was observed . These results suggest that this compound PET imaging has potential as a quantitative translational approach to monitor disease progression in preclinical studies .

Dosage Effects in Animal Models

In the same study, no mass effect was observed when the molar activity of this compound was greater than 100 GBq/μmol at the time of injection . This suggests that this compound can be used at relatively high doses without causing adverse effects, at least in the context of this particular animal model .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fallypride is synthesized through a multi-step process. The key step involves the nucleophilic substitution of a tosylate precursor with a fluorine-18 ion. This reaction typically requires a phase-transfer catalyst and is carried out in a synthesis module. The reaction conditions include the use of dry acetonitrile as a solvent and heating to around 100°C for 15 minutes .

Industrial Production Methods

The industrial production of this compound involves automated synthesis methods to ensure high yield and reproducibility. The process includes HPLC purification, solid-phase extraction, and final formulation with sterile filtration. The use of automated synthesis modules under current good manufacturing practice (cGMP) guidelines ensures the production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Fallypride primarily undergoes nucleophilic substitution reactions. The key reaction involves the substitution of a tosylate group with a fluorine-18 ion. This reaction is facilitated by a phase-transfer catalyst and is carried out under anhydrous conditions .

Common Reagents and Conditions

    Reagents: Tosylate precursor, fluorine-18 ion, phase-transfer catalyst, dry acetonitrile.

    Conditions: Heating to 100°C, anhydrous environment, use of synthesis module.

Major Products

The major product of the nucleophilic substitution reaction is this compound labeled with fluorine-18, which is used as a radiotracer for PET imaging .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Fluortriopride: Another PET radiotracer that binds to dopamine D3 receptors.

    Fluspidine: Used for imaging sigma-1 receptors and dopamine D2/D3 receptors.

Uniqueness

Fallypride is unique in its ability to bind to dopamine D2 and D3 receptors under baseline conditions, making it highly effective for imaging studies without the need for synaptic dopamine depletion. This property sets it apart from other similar compounds like Fluortriopride, which requires synaptic dopamine depletion for effective imaging .

Propriétés

IUPAC Name

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRYNHZQBZDMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937173
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166173-78-0
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166173-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fallypride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fallypride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALLYPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fallypride
Reactant of Route 2
Reactant of Route 2
Fallypride
Reactant of Route 3
Reactant of Route 3
Fallypride
Reactant of Route 4
Reactant of Route 4
Fallypride
Reactant of Route 5
Reactant of Route 5
Fallypride
Reactant of Route 6
Reactant of Route 6
Fallypride
Customer
Q & A

Q1: What is the primary target of (S)-(-)-N-(1-allylpyrrolidine-2-N-methyl)-5-(3-fluoropropyl)-2, 3-dimethoxybenzamide (Fallypride)?

A1: this compound exhibits high affinity and selectivity for dopamine D2 and D3 receptors (D2/D3 receptors). [, , , , , , , , , , , , , , , ]

Q2: How does this compound exert its antagonistic effects on dopamine D2/D3 receptors?

A2: this compound acts as a competitive antagonist by binding to D2/D3 receptors, thereby blocking the binding of endogenous dopamine. This binding prevents dopamine-induced signaling cascades within neurons. [, , , , , , ]

Q3: What are the downstream consequences of this compound binding to dopamine D2/D3 receptors?

A3: By blocking dopamine signaling, this compound can modulate a range of physiological processes, including motor control, reward pathways, and cognitive functions. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H29FN2O3, and its molecular weight is 376.46 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers do not explicitly provide detailed spectroscopic data, they often reference the use of techniques like high-performance liquid chromatography (HPLC) to assess the purity of synthesized this compound. [, , , ]

Q6: How stable is this compound under various conditions?

A6: this compound demonstrates good stability in physiological solutions. Research has shown that its radiochemical purity remains above 95% even after 4 hours at room temperature. [, , ]

Q7: What are the primary applications of this compound in scientific research?

A7: this compound is predominantly used as a radiotracer in PET imaging studies to visualize and quantify D2/D3 receptors in the brain. It helps researchers investigate the role of dopamine in various neurological and psychiatric conditions. [, , , , , , , , , , , , , , , ]

Q8: How is this compound used in PET imaging studies?

A8: this compound is radiolabeled, typically with fluorine-18 ([18F]this compound), and administered intravenously. The radiotracer accumulates in brain regions with high D2/D3 receptor density, allowing researchers to visualize and quantify receptor availability using PET scanners. [, , , , , , , , , , , , , , , ]

Q9: What are the advantages of using this compound over other dopamine D2/D3 receptor ligands in PET imaging?

A9: this compound's high affinity for D2/D3 receptors and favorable kinetics allow for the visualization of both striatal and extrastriatal receptor populations, which is challenging with lower-affinity ligands. Its relatively long half-life (109.8 min for fluorine-18) also makes it suitable for imaging studies lasting several hours and for distribution to PET centers without an on-site cyclotron. [, , , , , , , , , , , , , , ]

Q10: What types of studies have been conducted using [18F]this compound PET imaging?

A10: [18F]this compound PET has been employed in a wide array of studies, including:

  • Investigating dopamine release in response to pharmacological challenges (e.g., amphetamine) and behavioral tasks (e.g., reward learning). [, , , , , , ]
  • Assessing D2/D3 receptor availability in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. [, , , , , , , , , , , , ]
  • Examining the effects of aging on D2/D3 receptor expression. [, , , , , ]
  • Evaluating the efficacy of novel therapeutics targeting the dopaminergic system. [, , , , , , , , , , ]
  • Studying the relationship between personality traits and D2/D3 receptor availability. []

Q11: What are the limitations of using [18F]this compound PET imaging?

A11: Some limitations of [18F]this compound PET imaging include:

  • Potential for motion artifacts, particularly in studies involving awake animals or human subjects. [, , , , ]
  • The need for sophisticated image analysis techniques to accurately quantify receptor binding. [, , , , , , , , , , , , , ]
  • Challenges in differentiating D2 from D3 receptor binding, as this compound binds to both subtypes with high affinity. [, , , , , , , ]

Q12: What are some alternative methods for studying dopamine D2/D3 receptors?

A12: Alternative methods for studying D2/D3 receptors include:

  • In vitro techniques: These include radioligand binding assays using membrane preparations or cell lines expressing D2/D3 receptors. These assays can provide detailed information about ligand-receptor interactions but lack the in vivo context of PET imaging. [, , , , ]
  • In vivo microdialysis: This technique allows for the direct measurement of dopamine concentrations in the extracellular fluid of the brain but is invasive and limited to specific brain regions. [, , , , , , , ]
  • Genetic approaches: These involve using knockout or transgenic animals with altered D2/D3 receptor expression to study the role of these receptors in behavior and disease. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.